(R)-12-Hydroxyoctadecanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
®-12-Hydroxyoctadecanoic acid can be synthesized through several methods. One common approach involves the hydroxylation of stearic acid. This process typically uses a catalyst, such as a transition metal complex, to introduce the hydroxyl group at the 12th carbon position. The reaction conditions often include elevated temperatures and pressures to facilitate the hydroxylation process.
Industrial Production Methods
In industrial settings, ®-12-Hydroxyoctadecanoic acid is often produced through biotechnological processes. Microbial fermentation using specific strains of bacteria or fungi can convert stearic acid into ®-12-Hydroxyoctadecanoic acid. This method is advantageous due to its high selectivity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
®-12-Hydroxyoctadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 12-ketostearic acid.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol, 12-hydroxyoctadecanol.
Esterification: The hydroxyl and carboxyl groups can react with alcohols and acids, respectively, to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Esterification: Acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are typically employed.
Major Products Formed
Oxidation: 12-Ketostearic acid
Reduction: 12-Hydroxyoctadecanol
Esterification: Various esters depending on the alcohol or acid used
Scientific Research Applications
®-12-Hydroxyoctadecanoic acid has numerous applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various complex molecules and polymers.
Biology: It serves as a model compound for studying fatty acid metabolism and enzyme activity.
Medicine: Research has explored its potential as a therapeutic agent due to its anti-inflammatory and antimicrobial properties.
Industry: It is utilized in the production of biodegradable lubricants, surfactants, and cosmetics.
Mechanism of Action
The mechanism of action of ®-12-Hydroxyoctadecanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate the activity of enzymes involved in fatty acid metabolism. Its hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing cellular processes. Additionally, its anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Similar Compounds
(S)-12-Hydroxyoctadecanoic acid: The enantiomer of ®-12-Hydroxyoctadecanoic acid with similar chemical properties but different biological activities.
12-Ketostearic acid: An oxidized derivative with a keto group at the 12th carbon.
12-Hydroxyoctadecanol: A reduced form with an alcohol group at the 12th carbon.
Uniqueness
®-12-Hydroxyoctadecanoic acid is unique due to its specific chiral configuration, which imparts distinct biological activities compared to its enantiomer. Its hydroxyl group at the 12th carbon position also allows for unique chemical reactivity and applications in various fields.
Properties
IUPAC Name |
12-hydroxyoctadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQISTXYYBZJSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27924-99-8 | |
Record name | Poly(12-hydroxystearic acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27924-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8026725 | |
Record name | 12-Hydroxyoctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8026725 | |
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Molecular Weight |
300.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Other Solid, Solid; [HSDB] White powder; [MSDSonline] | |
Record name | Octadecanoic acid, 12-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 12-Hydroxyoctadecanoic acid | |
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URL | https://haz-map.com/Agents/3440 | |
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Solubility |
Soluble in alcohol, ether, chloroform; insoluble in water | |
Record name | 12-Hydroxyoctadecanoic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5368 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
In a study of primary and secondary lipid peroxidation products as modulators of DNA synthesis, murine Lewis carcinoma cells were treated with hydroxystearic acid at physiologic levels (50 and 100 uM). The test substance was dissolved in 90% ethanol and then added to the culture medium. DNA profiles obtained from flow cytometry analysis of cell cycle showed a time- and dose-dependent accumulation of cells in the G2-M phase compared to untreated exponentially growing cells. To determine if this effect was mediated by interaction of hydroxystearic acid with cyclin-dependent kinases-cyclin complexes, histone H1 kinase activity in C 108 cell crude extracts was measured. It was determined that hydroxystearic acid inhibited histone H1 kinase activity up to 95% of that noted for mitotic cells (synchronized control C108 cells)., 12-Hydroxystearic acid (30 uM) also induced mitochondrial ATPase activity. ATPase activity was inhibited by rutamycin (blocks phosphorylation by ATP); this effect is expected for ATP-energized mitochondrial reactions. A small, but decided, mitochondrial volume change (swelling) was also induced by 30 pM 12-Hydroxystearic acid without the aid of ATP. This effect was inhibited by the respiratory inhibitor antimycin or dinitrophenol, but not by rutamycin; therefore, this effect was dependent on oxidative phosphorylation. 12-Hydroxystearic acid-induced mitochondrial swelling was enhanced when ATP was added to the reaction mixture. The investigators concluded that 12-Hydroxystearic acid interferes with the machinery of oxidative phosphorylation in rat liver mitochondria. | |
Record name | 12-Hydroxyoctadecanoic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5368 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from alcohol | |
CAS No. |
106-14-9, 5762-36-7, 18417-00-0, 27924-99-8, 36377-33-0 | |
Record name | 12-Hydroxystearic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 12-Hydroxyoctadecanoic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106149 | |
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Record name | (R)-12-Hydroxyoctadecanoic acid | |
Source | ChemIDplus | |
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Record name | (S)-12-Hydroxyoctadecanoic acid | |
Source | ChemIDplus | |
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Record name | Polyhydroxystearic acid (2300 MW) | |
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Record name | 12-Hydroxystearic acid | |
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Record name | Octadecanoic acid, 12-hydroxy- | |
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Record name | 12-Hydroxyoctadecanoic acid | |
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Record name | 12-hydroxystearic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.061 | |
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Record name | DL-12-hydroxystearic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.170 | |
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Record name | 12-HYDROXYSTEARIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/933ANU3H2S | |
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Record name | 12-Hydroxyoctadecanoic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5368 | |
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Record name | 12-Hydroxystearic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061706 | |
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Melting Point |
82 °C | |
Record name | 12-Hydroxyoctadecanoic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5368 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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